molecular formula C32H41N5O6S B8103590 (S,R,S)-AHPC-O-Ph-PEG1-NH2

(S,R,S)-AHPC-O-Ph-PEG1-NH2

Cat. No.: B8103590
M. Wt: 623.8 g/mol
InChI Key: UWILAIJPPCISSY-ZSOKXDGFSA-N
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Description

(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a synthetic compound that belongs to a class of molecules known for their potential applications in medicinal chemistry and drug delivery systems. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH2 typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the AHPC moiety: This step involves the synthesis of the AHPC (aryl hydrocarbon receptor pathway component) through a series of organic reactions, including condensation and cyclization.

    Attachment of the PEG1 linker: Polyethylene glycol (PEG) is introduced to enhance the solubility and biocompatibility of the compound. This step usually involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Final coupling with the amine group: The final step involves the coupling of the PEG1-linked AHPC with an amine group to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-O-Ph-PEG1-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(S,R,S)-AHPC-O-Ph-PEG1-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to cell signaling and receptor interactions.

    Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to target specific cells.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-O-Ph-PEG1-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (R,S,R)-AHPC-O-Ph-PEG1-NH2: A stereoisomer with different biological activity.

    (S,S,S)-AHPC-O-Ph-PEG1-NH2: Another stereoisomer with unique properties.

    AHPC-O-Ph-PEG2-NH2: A compound with a longer PEG linker, affecting its solubility and biocompatibility.

Uniqueness

(S,R,S)-AHPC-O-Ph-PEG1-NH2 is unique due to its specific stereochemistry, which imparts distinct biological activity and interaction profiles compared to its stereoisomers and analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-(2-aminoethoxy)phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O6S/c1-20-28(44-19-35-20)22-7-5-21(6-8-22)16-34-30(40)26-15-23(38)17-37(26)31(41)29(32(2,3)4)36-27(39)18-43-25-11-9-24(10-12-25)42-14-13-33/h5-12,19,23,26,29,38H,13-18,33H2,1-4H3,(H,34,40)(H,36,39)/t23-,26+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWILAIJPPCISSY-ZSOKXDGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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